4-chloro-1,3,5-trimethyl-1H-pyrazole
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Description
4-Chloro-1,3,5-trimethyl-1H-pyrazole is a chemical compound with the CAS Number: 56079-15-3 . It has a molecular weight of 144.6 . The compound is liquid in its physical form .
Synthesis Analysis
The synthesis of pyrazoles, including this compound, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The IUPAC name for this compound is the same, and its InChI Code is 1S/C6H9ClN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3 . The molecular structure of this compound can be derived from this information.Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 144.60g/mol . It is a liquid in its physical form .Safety and Hazards
While specific safety and hazard information for 4-chloro-1,3,5-trimethyl-1H-pyrazole is not available, it’s important to handle all chemical substances with care. Some related compounds, such as 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting they interact with a variety of biological targets .
Mode of Action
Pyrazole compounds, due to the presence of two dissimilar and adjacent nitrogen atoms, can simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical effects, suggesting their involvement in multiple pathways .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, suggesting they exert diverse molecular and cellular effects .
Action Environment
The intermolecular interactions of pyrazole compounds can be influenced by the type of solvent, indicating that environmental factors may play a role in their action .
Properties
IUPAC Name |
4-chloro-1,3,5-trimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJQZNUFCUHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902901 |
Source
|
Record name | NoName_3477 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56079-15-3 |
Source
|
Record name | 4-chloro-1,3,5-trimethyl-1 H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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